N-(5-chloro-2-methoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. This compound has garnered significant interest due to its potential pharmacological properties, including neuroprotective and anti-neuroinflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methoxyaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: Formation of additional rings through intramolecular cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Sodium hydride, potassium carbonate
Solvents: Ethanol, tetrahydrofuran (THF)
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include substituted triazolo-pyrimidines, oxides, and reduced amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways . It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of ER chaperones and apoptosis markers . This results in neuroprotection and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar pharmacological properties.
Thiazolo[4,5-b]pyridines: Known for their antioxidant and antimicrobial activities.
Triazolo[1,5-c]quinazolin-2-amine: Exhibits anti-HIV and antibacterial activities.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine stands out due to its specific neuroprotective and anti-neuroinflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C13H13ClN6O |
---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C13H13ClN6O/c1-3-20-13-11(18-19-20)12(15-7-16-13)17-9-6-8(14)4-5-10(9)21-2/h4-7H,3H2,1-2H3,(H,15,16,17) |
InChI Key |
ZZMNGFZMWDRBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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